molecular formula C20H22N4 B2833856 2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896824-98-9

2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2833856
CAS No.: 896824-98-9
M. Wt: 318.424
InChI Key: JIUMUMCLFDRGAN-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound. This molecule features a unique structure combining a pyrazolo[1,5-a]pyrimidine core with a cyclopentane ring, a phenyl group, and a pyrrolidine moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the Cyclopentane Ring: The cyclopentane ring can be introduced via a Diels-Alder reaction or through cyclization reactions involving suitable precursors.

    Attachment of the Phenyl Group: The phenyl group is often introduced through Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the Pyrrolidine Moiety: The pyrrolidine ring can be added via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the phenyl group, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogenated derivatives are used as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and solvents such as dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Its ability to modulate specific biological pathways makes it a promising candidate for therapeutic applications.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and ring systems.

    Cyclopenta[d]pyrimidines: These compounds have a cyclopentane ring fused to a pyrimidine core, similar to the target compound but lacking the pyrazolo moiety.

    Phenylpyrrolidines: These compounds feature a phenyl group and a pyrrolidine ring but lack the complex fused ring system of the target compound.

Uniqueness

2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core with a cyclopentane ring, a phenyl group, and a pyrrolidine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

11-methyl-10-phenyl-2-pyrrolidin-1-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-14-18(15-8-3-2-4-9-15)19-21-17-11-7-10-16(17)20(24(19)22-14)23-12-5-6-13-23/h2-4,8-9H,5-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMUMCLFDRGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323109
Record name 11-methyl-10-phenyl-2-pyrrolidin-1-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896824-98-9
Record name 11-methyl-10-phenyl-2-pyrrolidin-1-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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